molecular formula C22H21FN2O B4301891 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one

2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B4301891
M. Wt: 348.4 g/mol
InChI Key: QGFBOLHMTMRFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one, also known as FLI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, but it is believed to act on multiple targets in the body. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to have various biochemical and physiological effects in the body. In cancer cells, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to induce apoptosis by activating caspase-3 and caspase-9. In animal models of neurodegenerative diseases, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its relatively simple synthesis method. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized in a few steps using readily available starting materials. Another advantage is its potential therapeutic applications in various fields of research. However, one limitation of using 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to optimize its synthesis method to improve the purity and yield of 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one in animal models and clinical trials. Finally, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be used as a starting point for the development of new compounds with improved pharmacological properties.

Scientific Research Applications

2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been studied for its potential therapeutic applications in various fields of research. In cancer research, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to inhibit the growth of prostate cancer cells by inducing apoptosis. In neurodegenerative disease research, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have neuroprotective effects against oxidative stress and inflammation. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

2-(2-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c1-2-8-20-22-18(24-25(20)19-12-7-6-11-17(19)23)13-16(14-21(22)26)15-9-4-3-5-10-15/h3-7,9-12,16H,2,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFBOLHMTMRFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indazol-4-one, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
Reactant of Route 5
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one

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